molecular formula C16H9FN4O2 B15000711 3-(1,3-Benzodioxol-5-yl)-9-fluoro[1,2,4]triazolo[4,3-c]quinazoline

3-(1,3-Benzodioxol-5-yl)-9-fluoro[1,2,4]triazolo[4,3-c]quinazoline

Cat. No.: B15000711
M. Wt: 308.27 g/mol
InChI Key: LMAKQUNTFBYGJI-UHFFFAOYSA-N
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Description

3-(1,3-Benzodioxol-5-yl)-9-fluoro[1,2,4]triazolo[4,3-c]quinazoline is a complex organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a benzodioxole moiety, a triazoloquinazoline core, and a fluorine atom. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzodioxol-5-yl)-9-fluoro[1,2,4]triazolo[4,3-c]quinazoline typically involves multiple steps, starting from readily available precursors. One common method involves the cyclocondensation of 4-hydrazinoquinazolines with ortho esters in boiling ethanol or glacial acetic acid . Another approach includes the Pd-catalyzed amination of various fused heteroaryl amines using catalytic tris(dibenzylideneacetone)dipalladium and cesium carbonate as the base .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzodioxol-5-yl)-9-fluoro[1,2,4]triazolo[4,3-c]quinazoline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are facilitated by the presence of the fluorine atom, which can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction can produce various reduced forms of the triazoloquinazoline core.

Mechanism of Action

The mechanism of action of 3-(1,3-Benzodioxol-5-yl)-9-fluoro[1,2,4]triazolo[4,3-c]quinazoline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation . The compound may also induce apoptosis in cancer cells by disrupting microtubule assembly and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3-Benzodioxol-5-yl)-9-fluoro[1,2,4]triazolo[4,3-c]quinazoline stands out due to the presence of the benzodioxole moiety and the fluorine atom, which confer unique chemical reactivity and potential biological activities. Its ability to interact with specific molecular targets and pathways makes it a promising candidate for further research and development in medicinal chemistry.

Properties

Molecular Formula

C16H9FN4O2

Molecular Weight

308.27 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-9-fluoro-[1,2,4]triazolo[4,3-c]quinazoline

InChI

InChI=1S/C16H9FN4O2/c17-10-2-3-12-11(6-10)16-20-19-15(21(16)7-18-12)9-1-4-13-14(5-9)23-8-22-13/h1-7H,8H2

InChI Key

LMAKQUNTFBYGJI-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN=C4N3C=NC5=C4C=C(C=C5)F

Origin of Product

United States

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